molecular formula C11H16O4S B093328 2-Ethoxyethyl 4-methylbenzenesulfonate CAS No. 17178-11-9

2-Ethoxyethyl 4-methylbenzenesulfonate

Cat. No. B093328
CAS RN: 17178-11-9
M. Wt: 244.31 g/mol
InChI Key: HXXNTEDKEYTYPD-UHFFFAOYSA-N
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Description

“2-Ethoxyethyl 4-Methylbenzenesulfonate” is a chemical compound used in the preparation of nerve-specific fluorophore formulations for direct and systemic administration .


Molecular Structure Analysis

The molecular formula of “2-Ethoxyethyl 4-methylbenzenesulfonate” is C11H16O4S. The InChI representation of the molecule is InChI=1S/C11H16O4S/c1-3-14-8-9-15-16(12,13)11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3 . The Canonical SMILES representation is CCOCCOS(=O)(=O)C1=CC=C(C=C1)C .


Physical And Chemical Properties Analysis

The molecular weight of “2-Ethoxyethyl 4-methylbenzenesulfonate” is 244.31 g/mol . It has a computed XLogP3 value of 1.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The topological polar surface area is 61 Ų . The molecule has 6 rotatable bonds .

Safety and Hazards

The safety and hazards of “2-Ethoxyethyl 4-methylbenzenesulfonate” are not well-documented in the available resources .

properties

IUPAC Name

2-ethoxyethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4S/c1-3-14-8-9-15-16(12,13)11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXNTEDKEYTYPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOS(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399598
Record name 2-ethoxyethyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxyethyl 4-methylbenzenesulfonate

CAS RN

17178-11-9
Record name Ethanol, 2-ethoxy-, 1-(4-methylbenzenesulfonate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17178-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-ethoxyethyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethoxyethyl 4-methylbenzenesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.192.792
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2-ethoxyethyl 4-methylbenzenesulfonate in the synthesis of materials for toxic metal removal?

A1: In the study, 2-ethoxyethyl 4-methylbenzenesulfonate was used as a reactant to modify calix[4]arene. Specifically, it reacts with 25,26,27,28-tetrahydroxycalix[4]arene in the presence of sodium hydride to produce a novel calix[4]arene derivative []. This derivative is then grafted onto Amberlite XAD-4 resin to create the DE-4 resin. This modification is crucial because it introduces specific functional groups onto the calix[4]arene scaffold, ultimately enhancing the resin's ability to capture and remove arsenic (specifically As(III)) from contaminated water [].

Q2: How effective is the DE-4 resin, synthesized using 2-ethoxyethyl 4-methylbenzenesulfonate, in removing arsenic?

A2: The DE-4 resin demonstrates significant effectiveness in removing As(III) from water. Lab tests showed it could remove up to 88% of As(III) under acidic conditions []. Further testing using column sorption methods revealed a maximum sorption capacity of 5.5 mmol/g for this resin []. This highlights the potential of using calix[4]arene derivatives, synthesized using compounds like 2-ethoxyethyl 4-methylbenzenesulfonate, in developing efficient water purification systems.

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